molecular formula C12H16ClNO2 B14881788 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one

3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one

Cat. No.: B14881788
M. Wt: 241.71 g/mol
InChI Key: DLXUREPMUCIORL-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a chloromethyl group and a tetrahydro-2H-pyran-2-ylmethyl group attached to a pyridin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents such as formaldehyde and hydrochloric acid.

    Attachment of the Tetrahydro-2H-pyran-2-ylmethyl Group: This step involves the alkylation of the pyridinone core with a tetrahydro-2H-pyran-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The double bonds in the pyridinone core can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The tetrahydro-2H-pyran-2-ylmethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(bromomethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.

    3-(hydroxymethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a hydroxymethyl group instead of a chloromethyl group.

    3-(methyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a methyl group instead of a chloromethyl group.

Uniqueness

The uniqueness of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the tetrahydro-2H-pyran-2-ylmethyl group enhances its stability and bioavailability.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-(chloromethyl)-1-(oxan-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C12H16ClNO2/c13-8-10-4-3-6-14(12(10)15)9-11-5-1-2-7-16-11/h3-4,6,11H,1-2,5,7-9H2

InChI Key

DLXUREPMUCIORL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2C=CC=C(C2=O)CCl

Origin of Product

United States

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